molecular formula C7H12N2O B13300763 2-(Hydroxymethyl)piperidine-1-carbonitrile

2-(Hydroxymethyl)piperidine-1-carbonitrile

Cat. No.: B13300763
M. Wt: 140.18 g/mol
InChI Key: IUSGXPSUMLNCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)piperidine-1-carbonitrile is an organic compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a hydroxymethyl group and a carbonitrile group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)piperidine-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of piperidine with formaldehyde and hydrogen cyanide under controlled conditions. The reaction typically proceeds via the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic addition by cyanide to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)piperidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)piperidine-1-carbonitrile.

    Reduction: 2-(Hydroxymethyl)piperidine-1-amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)piperidine-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)piperidine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)piperidine: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.

    2-(Hydroxymethyl)pyrrolidine-1-carbonitrile: Contains a five-membered ring instead of a six-membered piperidine ring, which can affect its chemical properties and reactivity.

    4-(Hydroxymethyl)piperidine-1-carbonitrile:

Uniqueness

2-(Hydroxymethyl)piperidine-1-carbonitrile is unique due to the combination of its hydroxymethyl and carbonitrile functional groups attached to a piperidine ring. This structural arrangement provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(hydroxymethyl)piperidine-1-carbonitrile

InChI

InChI=1S/C7H12N2O/c8-6-9-4-2-1-3-7(9)5-10/h7,10H,1-5H2

InChI Key

IUSGXPSUMLNCSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.